ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate
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Overview
Description
Ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an acetyl group, and a pyridinylmethylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate typically involves multiple steps, starting with the preparation of the alanine derivative. The key steps include:
Formation of the Alanine Derivative: The alanine derivative is synthesized by reacting alanine with trifluoroacetic anhydride in the presence of a base such as pyridine.
Acetylation: The resulting product is then acetylated using acetic anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridinylmethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridin-3-ylmethylamine in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridinylmethylamino group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-acetyl-3,3,3-trifluoro-2-hydroxyalaninate: Similar structure but with a hydroxy group instead of the pyridinylmethylamino group.
Ethyl 2-acetamido-3,3,3-trifluoro-2-hydroxypropanoate: Another related compound with a hydroxy group.
Uniqueness
Ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate is unique due to the presence of the pyridinylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H16F3N3O3 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-(pyridin-3-ylmethylamino)propanoate |
InChI |
InChI=1S/C13H16F3N3O3/c1-3-22-11(21)12(13(14,15)16,19-9(2)20)18-8-10-5-4-6-17-7-10/h4-7,18H,3,8H2,1-2H3,(H,19,20) |
InChI Key |
FCXFKPVSCMSTSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCC1=CN=CC=C1)NC(=O)C |
Origin of Product |
United States |
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